Cas no 51-67-2 (p-Tyramine)

p-Tyramine structure
p-Tyramine structure
Nome do Produto:p-Tyramine
N.o CAS:51-67-2
MF:C8H11NO
MW:137.17904
MDL:MFCD00008193
CID:33536
PubChem ID:24900582

p-Tyramine Propriedades químicas e físicas

Nomes e Identificadores

    • Tyramine
    • 2-(P-HYDROXYPHENYL)ETHYLAMINE
    • 4-(2-AMINOETHYL)PHENOL
    • 4-HYDROXYPHENETHYLAMINE
    • 4-HYDROXYPHENYLETHYLAMINE
    • AKOS NCG-0021
    • AURORA KA-7835
    • L-TYRAMINE
    • P-(2-AMINOETHYL)PHENOL
    • PHENOL, 4-(2-AMINOETHYL)-
    • RARECHEM AL BW 0088
    • TYROSAMINE
    • 4-(2-aminoethyl)-pheno
    • 4-(2-Aminoethyl)-phenol (thyramin)
    • 4-hydroxy-benzeneethanamin
    • 4-Hydroxy-beta-phenylethylamine
    • alpha-(4-Hydroxyphenyl)-beta-aminoethane
    • Benzeneethanamine, 4-hydroxy-
    • beta-(4-Hydroxyphenyl)ethylamine
    • 2-(4-HYDROXYPHENYL)ETHYLAMINE
    • p-Tyramine
    • TYRAMINE(RG)
    • 2-(4-Hydroxy-phenyl)ethylaMine
    • 2-p-Hydroxyphenyl-ethylaMine
    • 4-hydroxy-phenethylamine
    • p -β-AMinoethylpheno
    • Systogene
    • Tocosine
    • Tyramin
    • Uteramine
    • α-(4-Hydroxyphenyl)-β-aMinoethane
    • p-hydroxyphenylethylamine
    • p-hydroxyphenethylamine
    • tyraminium cation
    • MLS000079096
    • ConMedNP.3011
    • MLSMR
    • tyraminium(1+)
    • SMR000059295
    • MDL: MFCD00008193
    • Inchi: 1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
    • Chave InChI: DZGWFCGJZKJUFP-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)O)CCN
    • BRN: 1099914

Propriedades Computadas

  • Massa Exacta: 137.08400
  • Massa monoisotópica: 137.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 87.3
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Superfície polar topológica: 46.2A^2
  • Contagem de Tautomeros: 2
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Yellow to brown crystals
  • Densidade: 1.103g/cm3
  • Ponto de Fusão: 160-162?°C(lit.)
  • Ponto de ebulição: 175-181?°C8?mm Hg(lit.)
  • Ponto de Flash: 165°C
  • Índice de Refracção: 1.5849 (estimate)
  • Coeficiente de partição da água: 1g/95mL (15 oC)
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong acids, strong oxidizing agents.
  • PSA: 46.25000
  • LogP: 1.59370
  • Merck: 9835
  • Solubilidade: The solubility is 1.05g/95ml in water at 15 ℃ and 10g/10ml in ethanol at 78 ℃. Almost insoluble in benzene and xylene.
  • Pressão de vapor: 0.000123mmHg at 25°C
  • Fluka: 10-23
  • pka: 9.74(at 25℃)
  • FEMA: 4215 | TYRAMINE

p-Tyramine Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36-S37/39
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • RTECS:SJ5950000
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:4°C, protect from light
  • Termo de segurança:S26;S37/39
  • Frases de Risco:R36/37/38

p-Tyramine Dados aduaneiros

  • CÓDIGO SH:2922299090
  • Dados aduaneiros:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

p-Tyramine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
953409-25G
Tyramine, 97%, reagent grade
51-67-2 97%
25G
¥ 62 2022-04-26
BAI LING WEI Technology Co., Ltd.
167936-100g
Tyramine, 97%
51-67-2 97%
100g
¥ 567 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034346-1kg
Tyramine
51-67-2 98%
1kg
¥1291.00 2024-05-11
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05826-1g
p-Tyramine
51-67-2 97%
1g
0.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05826-1g
p-Tyramine
51-67-2 97%
1g
0.00 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002127-5g
Tyramine
51-67-2 ≥98%
5g
¥25.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012713-500g
p-Tyramine
51-67-2 98%
500g
¥622 2024-05-23
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0420199343-25g
p-Tyramine
51-67-2 99%(HPLC)
25g
¥ 256.5 2024-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46688-1g
Tyramine
51-67-2 98%
1g
¥445.00 2023-09-08
Enamine
EN300-51746-2.5g
4-(2-aminoethyl)phenol
51-67-2
2.5g
$162.0 2023-05-24

p-Tyramine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 2

Condições de reacção
1.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 4

Condições de reacção
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 5

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 6

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referência
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

p-Tyramine Raw materials

p-Tyramine Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:51-67-2)Tyramine
sfd15782
Pureza:99.9%
Quantidade:200kg
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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:51-67-2)Tyramine
TBP04439
Pureza:>98%
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preço ($):Inquérito